2,4-Dichlorobenzene-1,3,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichlorobenzene-1,3,5-triol is a chemical compound with the molecular formula C6H4Cl2O3. It is characterized by the presence of two chlorine atoms and three hydroxyl groups attached to a benzene ring. This compound is known for its white crystalline solid form and limited solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzene-1,3,5-triol can be synthesized through the chlorination of corresponding phenols. The reaction typically involves the use of chlorine gas in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the chlorination of phenolic compounds in reactors designed to handle large volumes and ensure safety measures are in place to manage the reactive chlorine gas .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorobenzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are often employed.
Major Products Formed:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of benzene-1,3,5-triol.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2,4-Dichlorobenzene-1,3,5-triol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities due to its structural similarity to naturally occurring phenolic compounds.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzene-1,3,5-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
2,4-Dichlorophenol: Similar structure but lacks the additional hydroxyl groups.
1,3,5-Trichlorobenzene: Contains three chlorine atoms but no hydroxyl groups.
2,4,6-Trichlorophenol: Contains three chlorine atoms and one hydroxyl group.
Uniqueness: 2,4-Dichlorobenzene-1,3,5-triol is unique due to the combination of two chlorine atoms and three hydroxyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2,4-dichlorobenzene-1,3,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3/c7-4-2(9)1-3(10)5(8)6(4)11/h1,9-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFSQPNNFYAWJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1O)Cl)O)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.